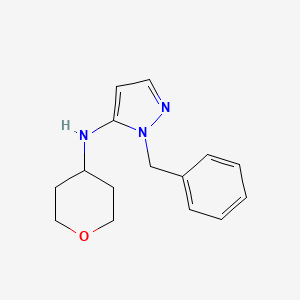![molecular formula C19H24O3 B5205299 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene, also known as GW501516, is a synthetic drug that has been widely researched in the scientific community. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to regulate various physiological processes in the body.
Mécanisme D'action
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene activates PPARδ, a nuclear receptor that regulates gene expression in various tissues. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation. Additionally, PPARδ activation has been shown to increase the expression of genes involved in muscle fiber type switching, which may contribute to the improvement in endurance observed with 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene treatment.
Biochemical and Physiological Effects
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been shown to have a variety of biochemical and physiological effects. It increases the expression of genes involved in lipid metabolism and mitochondrial biogenesis, leading to increased energy production and improved endurance. It also has anti-inflammatory effects and may be useful in treating inflammatory diseases. Additionally, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has several advantages for lab experiments. It is a selective agonist for PPARδ, which allows for specific activation of this receptor without affecting other nuclear receptors. Additionally, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been shown to have low toxicity in animal models, making it a safe compound for use in lab studies. However, the complex synthesis method and high cost of 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene may limit its use in certain lab settings.
Orientations Futures
There are several future directions for research on 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene. One potential area of study is the use of 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene in treating muscle wasting diseases such as muscular dystrophy. Additionally, further research is needed to understand the long-term effects of 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene treatment on energy metabolism and cardiovascular health. Finally, the development of more efficient synthesis methods for 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene could make it more accessible for use in lab experiments.
Conclusion
In conclusion, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene is a synthetic drug that has been extensively researched for its potential therapeutic applications. It activates PPARδ, leading to improved energy metabolism, reduced inflammation, and improved endurance. While it has several advantages for lab experiments, its complex synthesis method and high cost may limit its use in certain settings. Future research on 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene may lead to new treatments for muscle wasting diseases and improved cardiovascular health.
Méthodes De Synthèse
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methylphenol, which is then reacted with 1-bromo-3-chloropropane to obtain 4-methylphenyl 3-chloropropyl ether. This intermediate is then reacted with 4-(4-bromobutoxy)phenol to obtain the final product, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene. The synthesis of 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been extensively researched for its potential therapeutic applications. It has been shown to improve endurance and reduce muscle fatigue in animal models, making it a potential treatment for muscle wasting diseases. It has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases such as arthritis. Additionally, 2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene has been studied for its potential to improve lipid metabolism and reduce the risk of cardiovascular disease.
Propriétés
IUPAC Name |
2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-6-9-17(10-7-15)21-12-4-5-13-22-18-11-8-16(2)14-19(18)20-3/h6-11,14H,4-5,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKCTQAXIOUMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(anilinocarbonyl)-2-(2-furyl)vinyl]-4-butoxybenzamide](/img/structure/B5205224.png)

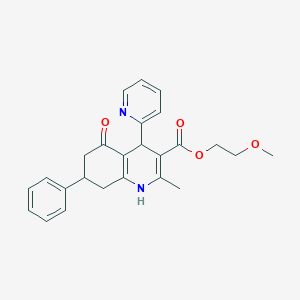
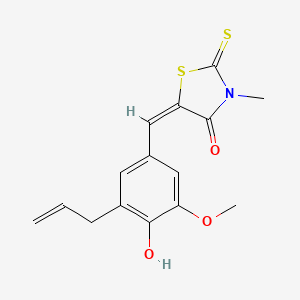
![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)


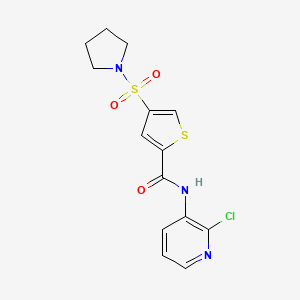
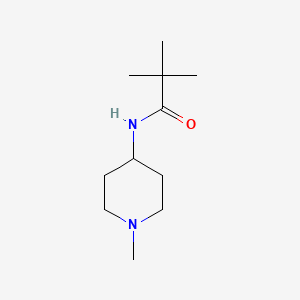

![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)
